Cbz-Glycine hydrazide

Peptide Semisynthesis Trypsin Catalysis Enzymatic Ligation

Cbz-Glycine hydrazide (CAS 5680-83-1) is the definitive N-terminally protected glycine building block for chemoselective peptide coupling. Its orthogonal Cbz group delivers 88–95% yields in trypsin-mediated semisynthesis—outpacing alternative protection strategies—and enables sequential Ugi-type multicomponent reactions for acylhydrazino-peptomers. Validated for constructing 1,3,4-oxadiazoles and 1,5-disubstituted tetrazoles, this compound eliminates the risk of unwanted polymerization or backbone alteration inherent to unprotected or mis-substituted hydrazides. Insist on batch-authenticated material; R&D and bulk quantities available from stock.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 5680-83-1
Cat. No. B1346578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-Glycine hydrazide
CAS5680-83-1
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCC(=O)NN
InChIInChI=1S/C10H13N3O3/c11-13-9(14)6-12-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,15)(H,13,14)
InChIKeyFBXJOIKPPWLCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cbz-Glycine Hydrazide (CAS 5680-83-1) | A Protected Amino Acid Building Block for Peptide and Heterocyclic Synthesis


Cbz-Glycine hydrazide (CAS 5680-83-1), also known as N-(benzyloxycarbonyl)glycine hydrazide, is a phenyl carbamate compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol [1]. It serves as a protected glycine derivative where the Cbz (benzyloxycarbonyl) group masks the N-terminus, making it a crucial intermediate in peptide and heterocyclic chemistry . Its physical properties, including a reported melting point of 110-112°C and a predicted boiling point of 491.6°C at 760 mmHg, are well-defined for laboratory handling [2].

Cbz-Glycine Hydrazide: Why a Protected Glycine Hydrazide Cannot Be Substituted with Unprotected or Other Amino Acid Analogs


Generic substitution of Cbz-Glycine hydrazide with an unprotected glycine hydrazide or a hydrazide from another amino acid is not feasible due to its orthogonal protecting group strategy. The Cbz group provides N-terminal protection that is essential for controlled peptide coupling reactions, preventing unwanted polymerization or side reactions . This specific protection is critical in sequential synthetic routes, such as the construction of peptidomimetics, where a subsequent hydrazino-Ugi reaction or hydrazinolysis is required . Using an unprotected analog would compromise the chemoselectivity of the synthesis, while using a hydrazide from a different amino acid would alter the backbone structure, leading to a different final product.

Cbz-Glycine Hydrazide: Direct Comparative Evidence for Its Selection in Peptidomimetic Synthesis and Heterocyclic Chemistry


Enhanced Yield in Enzymatic Peptide Semisynthesis vs. Unprotected Hydrazides

In the reverse reaction of trypsin for peptide semisynthesis, Cbz-protected peptide hydrazides demonstrate superior formation yields compared to unprotected benzoyl (Bz)-protected hydrazides under similar conditions. This highlights the advantage of the Cbz group in this enzymatic system [1].

Peptide Semisynthesis Trypsin Catalysis Enzymatic Ligation

Defined Purity and Melting Point Specifications for Procurement vs. Unspecified Analogs

Commercially available Cbz-Glycine hydrazide is supplied with clearly defined and verifiable purity and physical property specifications. This provides a significant advantage over less-defined, custom-synthesized analogs, ensuring experimental reproducibility .

Quality Control Material Specification Procurement

Role as a Validated Precursor in Hydrazino-Ugi Reactions for Peptidomimetics

Cbz-Glycine hydrazide is a specifically cited and validated building block in the synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, through a sequential hydrazino-Ugi multicomponent reaction (MCR) strategy . While other hydrazides could theoretically be used, the Cbz protection is essential for the initial steps of this published protocol, making this specific compound a required intermediate for following established synthetic routes [1].

Peptidomimetic Hydrazino-Ugi Reaction Multicomponent Reaction

Cbz-Glycine Hydrazide: Key Application Scenarios in Peptide and Heterocyclic Chemistry


Enzymatic Peptide Semisynthesis

Cbz-Glycine hydrazide is a superior building block for the reverse reaction of trypsin, enabling the efficient semisynthesis of modified peptides. Its Cbz protection leads to significantly higher yields (88-95%) in the formation of peptide hydrazides compared to other protecting group strategies [1], making it an invaluable tool for constructing peptide analogs with precise modifications for structural biology or drug discovery applications.

Synthesis of Peptidomimetics via Multicomponent Reactions

This compound is a key, literature-validated precursor for synthesizing complex peptidomimetics, such as acylhydrazino-peptomers, using sequential Ugi-type multicomponent reactions [2]. Its Cbz protecting group is essential for chemoselectivity during the initial hydrazino-Ugi step, enabling access to a novel class of compounds with potential biological activity .

Precursor to 1,3,4-Oxadiazoles and Tetrazoles

Cbz-Glycine hydrazide serves as a versatile starting material for constructing valuable heterocycles like 1,3,4-oxadiazoles and 1,5-disubstituted tetrazoles . The hydrazide moiety is essential for these cyclization reactions, and the Cbz group can be strategically retained or cleaved later in the synthesis, providing flexibility in building more complex molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cbz-Glycine hydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.